molecular formula C21H27N3O8 B11928887 Thalidomide-5-PEG4-NH2

Thalidomide-5-PEG4-NH2

Cat. No.: B11928887
M. Wt: 449.5 g/mol
InChI Key: NAAJPGFSGFFQGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-5-PEG4-NH2 is synthesized through a series of chemical reactions that involve the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The free form of the compound is prone to instability, so it is often converted to a stable salt form, such as this compound hydrochloride, which retains the same biological activity .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-PEG4-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Thalidomide-5-PEG4-NH2 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

    Biology: Employed in studies of protein degradation pathways and the role of E3 ligases in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Thalidomide-5-PEG4-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the recruitment of the target protein to the ubiquitin-proteasome system, resulting in its selective degradation. The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3, which play crucial roles in various cellular processes .

Comparison with Similar Compounds

Thalidomide-5-PEG4-NH2 is unique in its structure and function compared to other similar compounds. Some similar compounds include:

This compound stands out due to its specific linker and amine group, which provide unique properties and applications in research and therapeutic development.

Properties

Molecular Formula

C21H27N3O8

Molecular Weight

449.5 g/mol

IUPAC Name

5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C21H27N3O8/c22-5-6-29-7-8-30-9-10-31-11-12-32-14-1-2-15-16(13-14)21(28)24(20(15)27)17-3-4-18(25)23-19(17)26/h1-2,13,17H,3-12,22H2,(H,23,25,26)

InChI Key

NAAJPGFSGFFQGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCN

Origin of Product

United States

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